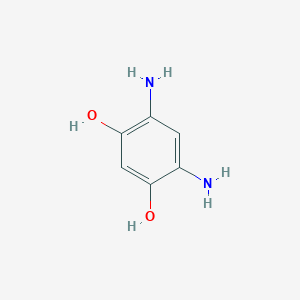

4,6-Diaminoresorcinol

描述

Historical Context of Diaminobenzene Diols in Materials Science

Diaminobenzene diols, a class of aromatic compounds featuring both amino (-NH2) and hydroxyl (-OH) functional groups on a benzene (B151609) ring, have played a pivotal role in the advancement of materials science. Their history is intrinsically linked to the development of high-performance polymers. The strategic placement of these reactive groups allows them to serve as monomers in polycondensation reactions, leading to the formation of robust polymer chains.

Early research into aromatic diamines and diols was driven by the quest for materials with exceptional thermal stability and mechanical strength. These properties were highly sought after for applications in demanding environments, such as those encountered in the aerospace and electronics industries. ontosight.ai The development of polymers like polyimides and polybenzazoles marked a significant turning point, demonstrating the immense potential of diaminobenzene diol-based monomers. researchgate.net These polymers exhibited properties that surpassed many conventional materials, paving the way for innovations in protective clothing, advanced composites, and electronic components. ontosight.aiualberta.ca The exploration of various isomers of diaminobenzene diols, including 2,5-diaminobenzene-1,4-diol (B80983) and 3,3'-dihydroxybenzidine, further expanded the library of available monomers, each imparting unique characteristics to the resulting polymers. researchgate.net

Significance of 4,6-Diaminoresorcinol as a Key Chemical Synthon

This compound (DAR), typically handled as its more stable dihydrochloride (B599025) salt (this compound dihydrochloride), is a prominent member of the diaminobenzene diol family. ontosight.airesearchgate.net Its significance as a chemical synthon, or a building block in organic synthesis, stems from its unique molecular architecture. The compound features a resorcinol (B1680541) (1,3-dihydroxybenzene) core with amino groups at the 4 and 6 positions. ontosight.ai This specific arrangement of four reactive sites—two hydroxyl and two amino groups—makes it an exceptionally versatile monomer for creating rigid-rod polymers with highly ordered structures. ontosight.aicymitquimica.com

The primary application and the reason for its significance is its role as a crucial monomer in the synthesis of poly(p-phenylene benzobisoxazole), famously known as PBO. researchgate.netresearchgate.net The polycondensation reaction of this compound dihydrochloride with terephthalic acid in a medium like polyphosphoric acid results in the formation of the PBO polymer. researchgate.netresearchgate.net This polymer is renowned for its extraordinary tensile strength, high modulus, and exceptional thermal and chemical resistance, making it one of the highest-performing organic fibers commercially available. ontosight.airesearchgate.net The purity of the this compound monomer is critical, as it directly influences the molecular weight and, consequently, the mechanical properties of the final PBO polymer.

The synthesis of this compound itself has been a subject of study, with various methods developed to ensure high purity and cost-effectiveness. These routes often involve the nitration of resorcinol, followed by a reduction step to form the diamine. ontosight.aigoogle.com

Table 1: Chemical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16523-31-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl | sigmaaldrich.com |

| Molecular Weight | 213.06 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline solid | cymitquimica.com |

| Melting Point | 254 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water and alcohol | ontosight.aicymitquimica.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Overview of Research Trajectories Involving this compound

Research involving this compound has predominantly focused on its polymerization to create high-performance materials. The main trajectory has been the synthesis and optimization of PBO and its derivatives. sigmaaldrich.comsigmaaldrich.com Scientists have explored various synthetic routes and reaction conditions to enhance the properties of PBO fibers and films. researchgate.netresearchgate.net

Key research areas include:

PBO Synthesis: A significant body of research is dedicated to the polycondensation process of this compound with various dicarboxylic acids. researchgate.net The use of terephthalic acid yields the standard PBO, but researchers have also used other diacids, such as those to create naphthalene-based PBOs like poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) and poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO), to modulate the polymer's properties. sigmaaldrich.comsigmaaldrich.com

Composite Materials: Another major research direction is the incorporation of PBO fibers, derived from this compound, into composite materials. For instance, studies have investigated carbon nanotube/poly(p-phenylene benzobisoxazole) composite fibers to combine the properties of both materials. sigmaaldrich.com

Nanoscale Materials: More recently, research has shifted towards creating PBO nanomaterials. Poly(p-phenylene benzobisoxazole) nanofibers (PNFs) have been fabricated using methods like self-assembly of precursors, retaining the excellent properties of the macroscopic fibers at a nanoscale. acs.org

Thermally Rearranged (TR) Polymers: this compound has been explored as a monomer for the synthesis of ortho-functionalized polyimides that can undergo thermal rearrangement to form polybenzoxazoles. unirioja.es This approach offers a pathway to creating gas separation membranes with precisely controlled microstructures and excellent separation performance. unirioja.es

Emerging Trends and Future Research Perspectives for Aromatic Diamines

The field of aromatic diamines, including this compound, continues to evolve, with several emerging trends pointing towards future research directions. While traditional applications in high-strength fibers remain important, new frontiers are opening up in advanced materials and sustainable chemistry.

One major trend is the development of functional polymers for specific applications beyond mechanical strength. This includes creating materials with tailored electronic, optical, or separation properties. The use of aromatic diamines in covalent organic frameworks (COFs) is a growing area, where the rigid and well-defined geometry of monomers like diaminobenzene diols can be used to construct porous crystalline materials for catalysis and adsorption.

Future research will likely focus on:

Sustainable Synthesis: Developing greener and more cost-effective synthetic routes for aromatic diamines is a key goal. google.comresearchgate.net This includes using bio-based feedstocks and reducing the use of harsh reagents and noble metal catalysts.

Multifunctional Materials: There is increasing interest in designing monomers that can impart multiple functionalities to a polymer. For example, incorporating groups that enhance solubility, processability, or introduce specific chemical reactivity without compromising thermal and mechanical performance.

Advanced Separation Technologies: The role of aromatic diamine-based polymers, like the TR polymers derived from this compound, in membrane-based gas separation is expected to expand. unirioja.es Research will likely target the creation of membranes with higher selectivity and permeability for energy-efficient purification of gases like CO2 and hydrogen.

Molecular Recognition and Supramolecular Chemistry: The ability of aromatic structures to participate in weak interactions is being harnessed to build complex supramolecular assemblies. nih.govresearchgate.net Aromatic diamines could serve as key components in the design of molecular sensors, switches, and self-healing materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-diaminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYROBMRMXHROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021901 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-87-4 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,6-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4,6 Diaminoresorcinol Production

Classical and Modern Synthetic Routes to 4,6-Diaminoresorcinol

The preparation of this compound can be broadly categorized into several key synthetic strategies. These methods primarily differ in the starting materials and the sequence of chemical transformations employed to achieve the desired molecular structure.

Synthesis from Resorcinol (B1680541) Derivatives

One major approach to synthesizing this compound involves the chemical modification of readily available resorcinol derivatives.

A notable synthetic route commences with the diacylation of resorcinol. This is followed by oximation, a Beckmann rearrangement, and subsequent hydrolysis to yield this compound. scispace.comgoogle.com A one-pot synthesis method has been developed where 4,6-diacetylresorcinol (B1214101) undergoes oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination using a Brønsted acid like polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid as both a catalyst and a solvent. scispace.com This process is efficient and promotes the industrialization of this compound dihydrochloride (B599025). scispace.com The molar ratio of hydroxylamine (B1172632) hydrochloride to 4,6-diacetylresorcinol is typically in the range of 2.0-2.5 to 1, with the reaction temperature between 65 and 125 °C. scispace.com

The Beckmann rearrangement is a critical step in this sequence, converting an oxime into an amide or lactam. numberanalytics.com This acid-induced rearrangement is pivotal in various industrial applications, including the production of caprolactam, a precursor to nylon 6. numberanalytics.com The reaction is initiated by the activation of the oxime, followed by a rearrangement to form a nitrilium ion, which is then hydrolyzed. numberanalytics.com

| Reagent/Condition | Role/Parameter | Typical Value/Range |

| 4,6-Diacetylresorcinol | Starting Material | - |

| Hydroxylamine Hydrochloride | Oximation Reagent | 2.0-2.5 molar equivalents |

| Brønsted Acid (e.g., H₂SO₄) | Catalyst and Solvent | 1-10 molar equivalents |

| Temperature | Reaction Condition | 65-125 °C |

| SnCl₂ / Concentrated HCl | Hydrolysis and Reduction | - |

This table summarizes the key reagents and conditions for the one-pot synthesis of this compound dihydrochloride from 4,6-diacetylresorcinol.

A widely employed and extensively studied method for producing this compound starts with resorcinol and proceeds through a sequence of sulfonation, nitration, hydrolysis, and reduction steps. google.com This multi-step process is designed to selectively introduce nitro groups at the desired positions, which are then reduced to amino groups in the final step.

The initial step in this pathway involves the sulfonation of resorcinol. This is typically achieved by reacting resorcinol with fuming sulfuric acid (oleum). google.com The sulfonation process serves to protect the 2, 4, and 6 positions of the resorcinol ring, directing the subsequent nitration to specific locations. The use of 30% fuming sulfuric acid leads to the formation of resorcinol 2,4,6-trisulfonate. One method involves warming oleum (B3057394) containing 1 to 6 moles of SO₃ to 80-90 °C and then slowly adding resorcinol, followed by a reaction time of 2 to 10 hours. google.com

Following sulfonation, the resulting resorcinol trisulfonate undergoes selective nitration. By carefully controlling the reaction conditions, nitro groups are introduced at the 4 and 6 positions while the sulfonic acid group at the 2-position remains. This is accomplished by adding a nitrating agent, such as nitric acid, to the sulfonated liquid at a controlled temperature. For instance, after cooling the sulfonation reaction mixture to 40-50 °C, nitric acid (60-65 wt%) is slowly added, and the reaction proceeds for 3 to 10 hours. google.com This selective nitration is a key step in ensuring the correct isomer of the dinitro compound is formed.

The next step is the hydrolysis of the 2-sulfonic acid-4,6-dinitroresorcinol intermediate. This is achieved by diluting the reaction mixture with water and heating it. google.com Typically, the reaction solution is poured into a large volume of water (e.g., 100-120 mole equivalents) and heated to 100 °C for 4 to 14 hours. google.com This process removes the sulfonic acid group at the 2-position, yielding 4,6-dinitroresorcinol (B1581181). This intermediate can then be isolated by cooling and filtration. google.com Through this improved low-temperature sulfonation and nitration in an oleum system, the formation of byproducts and isomers is reduced, leading to a purity of 4,6-dinitroresorcinol reaching 99.9% with a yield of up to 82%. google.com

| Step | Reagents | Key Parameters | Product |

| Sulfonation | Resorcinol, Fuming Sulfuric Acid (Oleum) | 80-90 °C, 2-10 hours | Resorcinol 2,4,6-Trisulfonate |

| Nitration | Nitric Acid | 40-50 °C, 3-10 hours | 2-Sulfonic Acid-4,6-Dinitroresorcinol |

| Hydrolysis | Water | 100 °C, 4-14 hours | 4,6-Dinitroresorcinol |

This table outlines the sequential steps and conditions for the synthesis of 4,6-dinitroresorcinol from resorcinol.

From Resorcinol via Sulfonation, Nitration, Hydrolysis, and Reduction

Catalytic Hydrogenation of 4,6-Dinitroresorcinol

The reduction of 4,6-dinitroresorcinol to this compound is a key synthetic step. A common method is catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst. figshare.com

Recent studies have focused on enhancing the selectivity and activity of the catalyst. For instance, the use of Pd-Sn intermetallic catalysts has been explored to modulate the adsorption of 4,6-dinitroresorcinol and its intermediates on the catalyst surface. figshare.com This approach aims to optimize the electronic properties and geometric structure of the catalyst. By isolating Pd sites with Sn, the electron density around the palladium atoms is enriched, which can lead to a more favorable adsorption and desorption of reactants and products, respectively. figshare.com Research has shown that a well-matched configuration on a PdSn catalyst can weaken the adsorption of intermediates, promoting the activation of hydrogen and facilitating the desorption of the desired this compound, achieving high selectivity (96.7%) at full conversion of the dinitro precursor. figshare.com

| Catalyst | Precursor | Selectivity for DAR | Key Finding |

| PdSn intermetallic | 4,6-Dinitroresorcinol | 96.7% | Optimized adsorption behavior enhances selectivity. figshare.com |

| Pd/C | 4,6-Dinitroresorcinol | - | A standard catalyst for this reduction. |

From 1,3-Dibenzyloxy-4,6-Dinitrobenzene (B143573) via Catalytic Hydrogenation

An alternative route to this compound dihydrochloride involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene. google.comwipo.int This process is typically carried out using a noble metal catalyst, such as palladium on activated carbon, in a two-phase system consisting of dilute aqueous hydrochloric acid and an organic solvent that is immiscible or has limited miscibility with the acid. google.comwipo.int

The reaction can be performed under a range of pressures (1 to 200 bar) and temperatures (0 to 200°C). google.comwipo.int A key advantage of this method is the direct production of the more stable dihydrochloride salt of this compound. google.com Process optimization has focused on developing a continuous process, for example, by pumping a solution of the starting material in an organic solvent into a hydrogenation autoclave containing a suspension of the catalyst in aqueous hydrochloric acid under hydrogen pressure. google.com This approach allows for more economical recycling of the expensive noble metal catalyst compared to batch hydrogenation processes. google.com

| Starting Material | Catalyst | Reaction Conditions | Product |

| 1,3-Dibenzyloxy-4,6-dinitrobenzene | Noble metal (e.g., Pd/C) | Two-phase system (dilute HCl/organic solvent), 1-200 bar, 0-200°C | This compound dihydrochloride google.comwipo.int |

From 2-Chloro-4,6-Dinitroresorcinol via Hydrogenation-Dechlorination

The synthesis of this compound from 2-chloro-4,6-dinitroresorcinol involves a simultaneous hydrogenation of the nitro groups and hydrodechlorination of the chloro group. researchgate.netgoogle.com This process is a novel and efficient method for producing this compound. researchgate.net Palladium on carbon (Pd/C) catalysts are effective for this transformation. researchgate.net

The choice of solvent significantly influences the reaction's success. Aqueous solutions of alkanols (like ethanol) or acetic acid have been found to be favorable for the hydrogenation-dechlorination process. researchgate.netresearchgate.net For instance, using an 80% ethanol (B145695)/water mixture as the solvent can lead to the complete removal of the chlorine atom, with no 2-chloro-4,6-diaminoresorcinol detected as a byproduct. researchgate.netresearchgate.net The reaction is typically conducted under a hydrogen atmosphere at controlled pressures and temperatures. For example, a procedure might involve using a 5 wt% Pd/C catalyst in an ethanol/water mixture at a hydrogen pressure of 0.3-0.4 MPa and a temperature of 30-40°C. chemicalbook.com Following the initial hydrogenation, the addition of aqueous ammonia (B1221849) and heating can facilitate the complete dechlorination. chemicalbook.com This method has been reported to yield highly pure this compound dihydrochloride (99.74%) with a good yield (75.9%). chemicalbook.com

| Starting Material | Catalyst | Solvent System | Key Outcome |

| 2-Chloro-4,6-dinitroresorcinol | Pd/C | Alkanol/water or Acetic acid/water | Simultaneous hydrogenation and dechlorination. researchgate.netresearchgate.net |

| 2-Chloro-4,6-dinitroresorcinol | 5 wt% Pd/C | Ethanol/water | Yield of 75.9% with 99.74% purity. chemicalbook.com |

Synthesis from Other Precursors

From Dinitroresorcinols

The synthesis of this compound can be achieved from dinitroresorcinols through reduction. stanford.edu This is a fundamental transformation in the production of this important monomer.

From Diazo Resorcinols

Another synthetic route utilizes diazo resorcinols as intermediates. stanford.edu Specifically, 4,6-bis(substituted)phenylazoresorcinol can be synthesized by the coupling reaction of resorcinol and a (substituted)benzenediazonium salt. epo.org This reaction is carried out under basic conditions. The resulting 4,6-bis(substituted)phenylazoresorcinol can then be reduced to form this compound. epo.org

From Diacetyl Resorcinol

A non-nitro route to this compound involves starting from 4,6-diacetylresorcinol. stanford.eduethernet.edu.et This method avoids the use of highly carcinogenic nitro-substituted intermediates. google.com The process involves the oximation of 4,6-diacetylresorcinol, followed by a Beckmann rearrangement, hydrolysis, and hydrochlorination in a one-pot synthesis. ethernet.edu.etscispace.com

The reaction can be catalyzed by a Brønsted acid, such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid, which also serves as the solvent. scispace.com The molar ratio of hydroxylamine hydrochloride to the Brønsted acid catalyst to 4,6-diacetylresorcinol is typically in the range of (2.0-2.5):(1-10):1, with the reaction temperature between 65 and 125°C. scispace.com Another approach utilizes a Brønsted acid and acetic anhydride (B1165640) as the reaction system for the dioxime Beckmann rearrangement. wipo.int This process allows for the recovery and reuse of the excess acid and acetic anhydride, reducing waste and production costs. wipo.int

| Precursor | Key Intermediate Steps | Catalyst/Reagent | Advantage |

| 4,6-Diacetylresorcinol | Oximation, Beckmann rearrangement, Hydrolysis | Brønsted acid (e.g., polyphosphoric acid) | Avoids nitro-substituted intermediates. google.comscispace.com |

| 4,6-Diacetylresorcinol Dioxime | Beckmann rearrangement, Hydrolysis | Brønsted acid and Acetic anhydride | Recyclable catalyst and reagents. wipo.int |

Advanced Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the hydrogenation steps that are critical for its formation. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.

Noble Metal Catalysis for Hydrogenation Steps

Noble metals are highly effective catalysts for the hydrogenation of dinitro-precursors to form this compound. google.com These catalysts, which include gold, silver, platinum, palladium, iridium, rhodium, mercury, ruthenium, and osmium, are typically supported on materials like carbon or alkaline earth carbonates to enhance their activity and stability. google.comgoogle.com The catalytic hydrogenation is a key step in converting nitro groups into the desired amino functionalities. google.com

A common route involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene to yield this compound dihydrochloride. google.com This process is often carried out in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent. google.com The use of a noble metal catalyst, such as palladium on activated carbon, is crucial for this transformation. google.com

Role of Palladium on Carbon (Pd/C) in Hydrogenation-Dechlorination

Palladium on carbon (Pd/C) is a widely used and effective catalyst in the synthesis of this compound, particularly in processes involving both hydrogenation and hydrodechlorination. researchgate.net It is a versatile catalyst used for various hydrogenation and hydrogenolysis reactions. commonorganicchemistry.com

In the synthesis of this compound from 2-chloro-4,6-dinitroresorcinol (CDNR), Pd/C catalysts facilitate the reduction of nitro groups and the removal of the chlorine atom. researchgate.net The effectiveness of the Pd/C catalyst is linked to the high dispersion of palladium nanoparticles, composed of both Pd⁰ and Pdⁿ⁺ species, on the active carbon support. researchgate.net The ratio of these palladium species can influence the catalyst's activity. researchgate.netresearchgate.net Studies have shown that a higher proportion of Pd⁰ is associated with increased activity in the hydrogenation of CDNR. researchgate.net

The solvent system also plays a critical role in the Pd/C-catalyzed reaction. Alkanol or acetic acid aqueous solutions have been found to be favorable for the hydrodechlorination process. researchgate.net For instance, using an 80% ethanol/water medium can lead to the complete dechlorination of the precursor, yielding this compound without the chlorinated diamino intermediate. researchgate.net Conversely, strong adsorption of chloride ions on the catalyst surface can decrease its activity and selectivity for the desired product. researchgate.net

Investigation of Rare Earth Metal Triflates as Catalysts

Rare earth metal triflates, such as yttrium triflate (Y(OTf)₃) and lanthanum triflate (La(OTf)₃), have been explored as effective Lewis acid catalysts in organic synthesis, including reactions relevant to the formation of benzobisoxazole structures from this compound. lookchem.comcloudfront.netresearchgate.net These catalysts are known for their ability to reduce reaction times and increase yields compared to traditional Lewis acids. cloudfront.net They are also recognized for being water-tolerant and potentially recyclable, making them environmentally friendlier options. researchgate.netunimi.it

In the synthesis of 2,6-disubstituted benzobisoxazoles, this compound (DAR) reacts with orthoesters under catalytic conditions. lookchem.comcloudfront.net The use of rare earth metal triflates, in combination with a solvent like dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270), has been shown to be highly efficient. cloudfront.net For instance, using lanthanum triflate as a catalyst for the reaction of DAR with certain orthoesters resulted in good yields of the corresponding benzobisoxazoles. cloudfront.net The optimal conditions for these reactions often involve a specific concentration of the substrate, equivalents of the orthoester and pyridine, and a catalytic amount of the rare earth metal triflate. cloudfront.net

| Catalyst System | Reactant | Product | Yield | Reference |

| La(OTf)₃ / Pyridine | This compound & Triethyl orthoacetate | 2,6-Dimethylbenzobisoxazole | Good | cloudfront.net |

| Y(OTf)₃ / Pyridine | 2,5-Diaminohydroquinone & Triethyl orthoformate | trans-Benzobisoxazole | 91% | cloudfront.net |

Optimization of Reaction Conditions (Temperature, Pressure, Solvents, pH)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, pressure, solvent composition, and pH.

In the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene, the reaction is typically carried out at elevated temperatures and pressures. google.com The temperature can range from 0 to 200°C, with a preferred range of 20 to 150°C, and more specifically 40 to 120°C. google.com The hydrogen pressure can vary from 1 to 200 bar, with a preferred range of 5 to 50 bar, and an optimal range of 10 to 30 bar. google.com

The choice of solvent is also critical. In the aforementioned two-phase system, the organic solvent should have good solubility for hydrogen and effectively wet the catalyst. google.com Toluene is an example of a suitable organic solvent. google.com For the hydrogenation of 2-halo-4,6-dinitroresorcinol, suitable solvents include alcohols like ethanol and methanol, and carboxylic acids like acetic acid, with acetic acid being preferred. google.com The solvent choice can significantly impact the reaction's selectivity. researchgate.net For instance, in the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol over Pd/C, alkanol or acetic acid aqueous solutions were found to be favorable. researchgate.net

The pH of the reaction medium, often controlled by the use of acids like hydrochloric acid, is also a key factor, particularly for producing the stable dihydrochloride salt of this compound. google.com

| Parameter | Range | Preferred Range | Optimal Range | Reference |

| Temperature (°C) | 0-200 | 20-150 | 40-120 | google.com |

| H₂ Pressure (bar) | 1-200 | 5-50 | 10-30 | google.com |

Purification and Stabilization Techniques for this compound and its Salts

The purity of this compound is paramount for its application in producing high-performance polymers. Therefore, effective purification and stabilization methods are essential.

Recrystallization Methods for Enhanced Purity

Recrystallization is a fundamental technique used to purify solid compounds, including this compound and its salts. mt.comlibretexts.org The principle behind this method is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.orgyoutube.com

A common procedure for purifying this compound dihydrochloride involves dissolving the crude product in an aqueous solution of hydrochloric acid at an elevated temperature. prepchem.com The hot solution is then filtered to remove insoluble impurities, such as the catalyst. prepchem.com Activated carbon is often added to the filtrate to adsorb colored impurities, and the solution is heated at reflux before another filtration. prepchem.com The purified product crystallizes upon cooling the filtrate. prepchem.com The resulting crystals are then isolated by filtration, washed, and dried. libretexts.orgprepchem.com

The choice of solvent is critical for successful recrystallization. For 2-chloro-4,6-dinitroresorcinol, an intermediate in some synthetic routes, ethanol has been identified as a suitable solvent for recrystallization. researchgate.net The cooling rate, final temperature, and crystallization time are important parameters that affect the yield and purity of the recrystallized product. researchgate.net For instance, a higher yield of 2-chloro-4,6-dinitroresorcinol was obtained by holding the solution at -8°C for 5 hours. researchgate.net

To enhance the stability of this compound and its salts during storage, a reducing agent such as stannous chloride can be added during the purification process. prepchem.comgoogle.com

| Compound | Solvent | Key Recrystallization Parameters | Outcome | Reference |

| This compound dihydrochloride | 6% aqueous HCl | Dissolution at 80°C, cooling to 0°C | Purity of 99.8% | prepchem.com |

| 2-Chloro-4,6-dinitroresorcinol | Ethanol | Cooling rate, temperature, and time. Optimal at -8°C for 5 hours. | Higher yield | researchgate.net |

Stabilization with Reducing Agents (e.g., Tin(II) Chloride)

This compound is highly susceptible to oxidation, which can compromise its purity and negatively impact the properties of the resulting polymers. google.com To counteract this degradation, particularly during storage and handling, reducing agents are often employed. Tin(II) chloride (SnCl₂) is a commonly used stabilizer for DAR, typically in the form of its dihydrochloride salt. google.comprepchem.comgoogle.com

The stabilization process often involves dissolving the crude DAR·2HCl in an aqueous hydrochloric acid solution containing tin(II) chloride dihydrate. prepchem.com In another method, a solution of tin(II) chloride in hydrochloric acid is uniformly sprayed onto the DAR·2HCl powder. The mixture is then dried under vacuum. google.com The amount of tin(II) chloride added can range from 100 to 10,000 ppm. google.com The presence of tin(II) chloride helps to prevent the oxidation of the diamine, ensuring its stability over extended periods. google.com

The effectiveness of tin(II) chloride and other reducing agents is related to their standard redox potential. google.com Research has shown that storing DAR or its salt in the presence of a reducing agent with a standard redox potential between -0.20 volts and 0.34 volts significantly improves its storage stability. google.com This enhanced stability is crucial for industrial applications where long-term storage of the monomer may be necessary before its use in polymerization.

The table below summarizes the effect of adding a tin(II) chloride stabilizer on the properties of the resulting polybenzoxazole (PBO) polymer.

| Stabilizer | Amount (ppm) | Storage Conditions | Decomposition (%) | Polymer Intrinsic Viscosity (dl/g) |

| None | 0 | 3 months at 30°C in air | 0.38 | 18 |

| Tin(II) Chloride | Not specified | 2 months at 30°C in air | Not specified | 35-48 |

Data compiled from patent information. google.com

Impact of Purification on Downstream Polymerization

The purity of this compound is a critical factor that directly influences the success of downstream polymerization processes and the ultimate properties of the resulting polymers, such as PBO. google.compatsnap.com High-purity DAR is essential for achieving high molecular weight polymers, which in turn are responsible for the exceptional mechanical strength and thermal stability of PBO fibers. google.comresearchgate.net

Impurities in the DAR monomer can act as chain terminators or create defects in the polymer backbone, leading to lower molecular weights and compromised material properties. researchgate.net For instance, the presence of residual starting materials, byproducts from the synthesis, or oxidation products can all have a detrimental effect. google.comresearchgate.net

Purification of DAR is therefore a crucial step in its production. A common method for purifying DAR·2HCl involves recrystallization. The crude product, which may contain the hydrogenation catalyst, is dissolved in hot aqueous hydrochloric acid. prepchem.com The catalyst is removed by filtration, and activated carbon is often added to the hot solution to remove colored impurities. prepchem.com Upon cooling, the purified DAR·2HCl crystallizes from the solution. prepchem.com This process can yield a product with a purity of 99.8% or higher. prepchem.com

The impact of DAR purity on polymerization is evident in the quality of the resulting PBO. Polymerization of high-purity DAR·2HCl with terephthalic acid in polyphosphoric acid yields a high-quality PBO dope (B7801613), which can be spun into high-strength fibers. google.comresearchgate.net Conversely, using DAR with a lower purity can result in a discolored polymer dope and a significantly lower intrinsic viscosity, indicating a lower molecular weight and, consequently, inferior fiber properties. google.com For example, PBO produced from unstabilized and aged DAR, which likely contains oxidation-related impurities, has been shown to have a much lower intrinsic viscosity compared to PBO made from stabilized, high-purity DAR. google.com

The following table illustrates the elemental analysis of purified this compound dihydrochloride, demonstrating the high level of purity that can be achieved.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 33.82 | 33.6 |

| Hydrogen (H) | 4.73 | 4.64 |

| Chlorine (Cl) | 33.28 | Not Reported |

| Nitrogen (N) | 13.15 | 13.20 |

| Oxygen (O) | 15.02 | Not Reported |

Data from a specific purification process. prepchem.com

Polymerization Chemistry and Advanced Materials Derived from 4,6 Diaminoresorcinol

Polybenzoxazoles (PBOs) and Their Derivatives

Polybenzoxazoles are a class of rigid-rod polymers characterized by the repeating benzoxazole (B165842) units in their backbone. The synthesis of PBOs from 4,6-diaminoresorcinol typically involves its reaction with a dicarboxylic acid or its derivative. The resulting polymers are known for their outstanding properties, which stem from their highly ordered and rigid molecular structure.

Direct Polycondensation of this compound with Dicarboxylic Acids.google.comgoogle.com

Direct polycondensation in a suitable medium, often polyphosphoric acid (PPA), is a common and effective method for synthesizing high-molecular-weight PBOs. google.comgoogle.com This one-step process involves heating the monomers, this compound and a dicarboxylic acid, in PPA, which acts as both a solvent and a condensing agent. The reaction proceeds at elevated temperatures, leading to the formation of the PBO polymer. researchgate.netresearchgate.net

The reaction of this compound (DAR) with terephthalic acid (TPA) yields poly(p-phenylene benzobisoxazole) (PBO), one of the most well-known and commercially significant PBOs. researchgate.netresearchgate.net To facilitate the polymerization and ensure stoichiometric balance, a salt monomer, this compound-terephthalic acid (DAR-TPA), can be prepared beforehand. asianpubs.org This method has been shown to produce high-molecular-weight PBO in a shorter reaction time. asianpubs.org The polymerization is typically carried out in polyphosphoric acid (PPA) at temperatures programmed to increase from around 80°C to 200°C. google.com The resulting PBO polymer solution often exhibits a liquid crystalline state at high temperatures (180-200°C), which is crucial for the dry-jet wet-spinning process used to fabricate high-strength PBO fibers. researchgate.netresearchgate.net

Table 1: Polymerization Conditions for PBO Synthesis

| Parameter | Value | Reference |

| Monomers | This compound dihydrochloride (B599025), Terephthalic acid | google.com |

| Solvent/Medium | Polyphosphoric acid (PPA), Phosphorus pentoxide | google.com |

| Temperature Profile | 80°C, then 150°C for 10 hours, followed by 200°C in an extruder | google.com |

| Resulting Polymer | cis-polyparaphenylene benzbisoxazole (PBO) | google.com |

A pyridine-containing PBO, poly(2,6-pyridinylene benzobisoxazole) (PPBO), has been synthesized to explore the impact of incorporating a pyridine (B92270) unit into the polymer backbone. asianpubs.org This is achieved through the polycondensation of a salt monomer formed from this compound and 2,6-pyridinedicarboxylic acid (DAR-PDA). asianpubs.org The use of this salt monomer simplifies the process and allows for a more controlled reaction. asianpubs.org The polymerization is conducted in a mixture of polyphosphoric acid and phosphorus pentoxide under a nitrogen atmosphere with a staged heating process, reaching a final temperature of 180°C. asianpubs.org The resulting PPBO polymer demonstrates excellent thermal stability. asianpubs.org

To further tailor the properties of PBOs, copolymerization can be employed. This involves introducing a third monomer into the polymerization mixture. For instance, modified PBOs with enhanced thermal properties have been prepared by the direct polycondensation of salt monomer mixtures. asianpubs.orgasianpubs.org These mixtures can include this compound-terephthalic acid (DAR-TPA), this compound-2,6-pyridinedicarboxylic acid (DAR-PDA), and 2,3,5,6-tetraaminopyridine-terephthalic acid (TAP-TPA). asianpubs.org By incorporating small amounts of PDA and TAP structures into the PBO backbone, the thermal decomposition temperature of the resulting copolymer can be significantly increased, with a 10% weight loss temperature reaching as high as 620°C in air. asianpubs.orgasianpubs.org

Table 2: Components for Modified PBO Copolymers

| Monomer Salt | Abbreviation |

| This compound-terephthalic acid | DAR-TPA |

| This compound-2,6-pyridinedicarboxylic acid | DAR-PDA |

| 2,3,5,6-tetraaminopyridine-terephthalic acid | TAP-TPA |

Two-Step Polycondensation Methods

Two-step methods offer an alternative route to PBO synthesis, providing better processability of the precursor polymers. These methods typically involve the formation of a soluble precursor polymer, which is then converted to the final PBO through a thermal rearrangement process.

One of the primary two-step methods involves the synthesis of a poly(o-hydroxyamide) (PAOH) precursor. This is achieved by reacting this compound with a dicarboxylic acid chloride. acs.org The resulting PAOH is typically soluble in organic solvents, allowing for easier processing into films or fibers. researchgate.netacs.org This soluble precursor is then subjected to thermal treatment, which induces a cyclodehydration reaction, converting the o-hydroxyamide linkages into the rigid benzoxazole rings of the final PBO polymer. researchgate.net This method provides a significant advantage in processability, as the final PBOs are often insoluble and infusible. researchgate.net

Via Poly(o-hydroxyimide)s (PIOHs) Precursors

One of the prominent methods for synthesizing PBOs involves a two-step process starting with the formation of a poly(o-hydroxyimide) (PIOH) precursor. This precursor is then thermally converted into the final PBO structure. researchgate.net Hydroxyl-functionalized polyimides can be prepared using various diamines, including this compound. acs.org

The conversion of PIOHs to PBOs occurs through a thermal rearrangement process. This intramolecular cyclization reaction involves the elimination of water molecules. However, research has shown that the thermal rearrangement of PIOHs synthesized from this compound dihydrochloride may not achieve complete conversion to PBOs, even at very high temperatures. researchgate.net Thermogravimetric analysis (TGA) has indicated that other thermal reactions may occur at temperatures around 390°C, leading to a thermally stable product. researchgate.net The thermal rearrangement of PIOHs to polybenzoxazoles and related structures has been a subject of interest for creating gas separation membranes. researchgate.net Studies on polyimides derived from 3,3'-dihydroxy-4,4'-diamino-biphenyl have suggested that the chemical structure of the ortho-position functional group has a more significant impact on the properties of the thermally rearranged polymer than the synthesis route of the polyimide precursor. researchgate.net

To improve the conversion efficiency and properties of the resulting PBOs, chemical modifications of the PIOH precursors have been explored. One approach involves replacing the hydrogen of the phenolic hydroxyl group with other functional groups. However, studies have shown that modifying PIOHs by substituting the phenolic hydrogen with acetyl and tert-butyldimethylsilyl groups did not significantly affect the temperature or the degree of conversion to PBOs. researchgate.net This suggests that while chemical modification is a potential avenue for tailoring the properties of these polymers, the specific modifications tested so far have had limited impact on the rearrangement process itself. researchgate.net

Impact of this compound Purity on Polymer Molecular Weight and Properties

The purity of the this compound monomer is a critical factor that significantly influences the molecular weight and, consequently, the final properties of the resulting PBO polymer. High-purity this compound dihydrochloride (DAR·2HCl) is essential for achieving high molecular weight PBO. One study highlighted that a purity of 99.9% for DAR·2HCl is necessary for the synthesis of PBO fibers. google.com The use of high-purity monomers minimizes side reactions and ensures the proper stoichiometry for polycondensation, leading to longer polymer chains.

Research on PBO fibers doped with nano-TiO2 demonstrated the effect of additives on the polymer's molecular weight. While the addition of 1% nano-TiO2 did not alter the molecular weight compared to the undoped PBO, higher concentrations of 3% and 5% led to a gradual decrease in the intrinsic viscosity and, therefore, the weight-average molecular weight of the PBO. nih.gov This decrease is attributed to the nano-TiO2 particles hindering the combination of PBO chains during polymerization. nih.gov

| Nano-TiO2 Content (%) | Intrinsic Viscosity [η] (dL/g) | Weight-Average Molecular Weight (Mw) ( g/mol ) |

| 0 | 6.0 | 2.5 x 10⁴ |

| 1 | 6.0 | 2.5 x 10⁴ |

| 3 | 5.0 | 2.2 x 10⁴ |

| 5 | 4.0 | 1.8 x 10⁴ |

Table showing the effect of nano-TiO2 content on the intrinsic viscosity and molecular weight of PBO polymer solutions. nih.gov

Other Polymeric Materials and Frameworks

Beyond its primary role in PBO synthesis, this compound is also a valuable building block for other advanced polymeric materials and organic frameworks.

Synthesis of 2,6-Disubstituted Benzobisoxazoles as Organic Semiconductor Building Blocks

This compound is a key precursor in the synthesis of 2,6-disubstituted benzobisoxazoles, which are important building blocks for organic semiconductors. lookchem.comnih.gov These materials are of interest due to their potential applications in electronic devices. The synthesis involves an efficient reaction of diaminobenzene diols, such as this compound, with various orthoesters. cloudfront.net This method has been shown to be effective for producing a range of substituted benzobisoxazoles. nih.govcloudfront.net

The resulting 2,6-disubstituted benzobisoxazoles can be further modified and polymerized to create novel conjugated polymers. For instance, a Horner-Wadsworth-Emmons olefination reaction has been used to polymerize a phosphonate (B1237965) ester derivative of a benzobisoxazole, yielding a soluble polymer that exhibits green fluorescence. cloudfront.net The ability to produce soluble PBO derivatives is a significant advancement, as it overcomes the processing challenges associated with the typically insoluble nature of fully conjugated PBOs. cloudfront.net

Conjugated Polymers for Semiconductor Applications

Conjugated polymers derived from this compound, particularly poly(p-phenylene benzobisoxazole) (PBO), are renowned for their outstanding thermal stability, high tensile strength, and high modulus. researchgate.netasianpubs.org These properties make them suitable for applications in advanced composites and, more recently, in organic electronics. costantinilab.com The synthesis of these polymers often involves the polycondensation of this compound dihydrochloride with aromatic dicarboxylic acids, such as terephthalic acid, in a polyphosphoric acid (PPA) medium. researchgate.netscientific.netgoogle.com

The resulting PBO polymers possess a rigid-rod-like structure, which contributes to their exceptional mechanical properties and thermal resistance. researchgate.net The conjugated backbone of these polymers allows for delocalization of π-electrons, a prerequisite for semiconducting behavior. Research has shown that the optoelectronic properties of these polymers can be tuned by modifying the polymer backbone, for instance, by copolymerization with other monomers. kennesaw.edumdpi.com For example, the introduction of pyridine units into the PBO backbone has been shown to create novel benzoxazole-based aromatic rigid-rod polymers with high thermal decomposition temperatures. asianpubs.org

Recent advancements have focused on creating sulfonated PBO (sPBO) for applications in high-temperature proton exchange membranes. scientific.net These materials exhibit excellent proton conductivity at elevated temperatures, making them promising for fuel cell applications. scientific.net The degree of sulfonation can be controlled to tune the properties of the resulting polymer. scientific.net

Below is a table summarizing the properties of some conjugated polymers derived from this compound.

| Polymer | Monomers | Key Properties | Potential Applications |

| Poly(p-phenylene benzobisoxazole) (PBO) | This compound dihydrochloride, Terephthalic acid | High tensile strength, high modulus, excellent thermal stability. researchgate.netasianpubs.org | Advanced composites, organic electronics. costantinilab.com |

| Sulfonated Polybenzoxazoles (sPBO) | This compound dihydrochloride, Terephthalic acid, 5-sulfoisophthalic acid monosodium salt | High thermal stability, excellent proton conductivity at high temperatures. scientific.net | High-temperature proton exchange membranes. scientific.net |

| Pyridine-modified PBO | This compound-terephthalic acid, this compound-2,6-pyridinedicarboxylic acid, 2,3,5,6-tetraaminopyridine-terephthalic acid | Improved thermal degradation properties. asianpubs.org | High-performance materials with enhanced thermal stability. |

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. numberanalytics.commdpi.com The synthesis of COFs from this compound typically involves condensation reactions with multifunctional aldehydes to form imine-linked frameworks. mdpi.com These reactions are often carried out under solvothermal conditions, although room-temperature synthesis methods are also being explored. researchgate.netrsc.org

The resulting COFs exhibit permanent porosity and high thermal stability, making them suitable for applications in gas storage and separation, catalysis, and optoelectronics. numberanalytics.comnih.gov The ability to pre-design the topology and pore size of COFs by selecting appropriate building blocks allows for the creation of materials with tailored properties. numberanalytics.comnih.gov For instance, the use of trigonal and linear building blocks can lead to the formation of hexagonal 2D COF structures. numberanalytics.com

The properties of COFs derived from this compound are summarized in the table below.

| Property | Description | Research Findings |

| Structure | Crystalline, porous materials with ordered structures formed by covalent bonds between organic building blocks. numberanalytics.comnih.gov | Can be designed with 2D or 3D topologies. numberanalytics.comnih.gov |

| Surface Area | High surface areas, which can reach up to 6000 m²/g. numberanalytics.com | Ideal for applications requiring high adsorption capacities. numberanalytics.com |

| Pore Size | Tunable pore sizes, typically ranging from 0.5 to 5 nm. numberanalytics.com | Pore size can be controlled by varying the linker molecules. numberanalytics.com |

| Stability | High thermal and chemical stability due to strong covalent bonds. nih.govresearchgate.net | Can withstand harsh conditions while maintaining their ordered structure. nih.gov |

Supramolecular Polymeric Structures

The self-assembly of polymers derived from this compound can lead to the formation of ordered supramolecular structures. rsc.org This process is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. rsc.org A notable example is the formation of self-assembled monolayer networks (SAMNs) of quinonoid zwitterions, which can be synthesized from this compound. rsc.org

These zwitterionic molecules possess both positive and negative charges, leading to strong intermolecular interactions that drive self-assembly on surfaces like graphite (B72142). rsc.org The length of the alkyl chains attached to the quinonoid zwitterion influences the stability and formation of the self-assembled structure, with longer chains leading to increased van der Waals interactions and more stable networks. rsc.org This control over self-assembly opens up possibilities for applications in nanoscale patterning and separation processes. rsc.org

Polymerization-induced self-assembly (PISA) is another powerful technique for creating supramolecular structures. researchgate.netbio-materials.com.cn This one-pot method combines polymerization and self-assembly to produce various nanoparticle morphologies. researchgate.net For example, diblock copolymer nanoparticles with cores cross-linked by this compound dihydrochloride have been synthesized via PISA. researchgate.net

The table below highlights key aspects of supramolecular polymeric structures derived from this compound.

| Supramolecular Structure | Formation Principle | Key Characteristics | Potential Applications |

| Quinonoid Zwitterion Self-Assembled Networks | Self-assembly driven by charge-assisted hydrogen bonding and van der Waals interactions. rsc.org | Forms ordered zig-zag conformations on graphite surfaces. rsc.org | Nanoscale patterning, selective adsorption and separation. rsc.org |

| Core Cross-linked Diblock Copolymer Nanoparticles | Polymerization-induced self-assembly (PISA) with this compound as a cross-linker. researchgate.net | Forms nanoparticles with polyphenol-bearing cores. researchgate.net | Antioxidant Pickering emulsions, drug delivery. researchgate.netnih.gov |

Chemical Reactivity and Derivatization of 4,6 Diaminoresorcinol

Reactions with Orthoesters

The reaction of 4,6-diaminoresorcinol with orthoesters is a significant method for the synthesis of benzobisoxazole derivatives. These products are of interest as building blocks for organic semiconductors. lookchem.comcloudfront.net

Formation of Benzobisoxazole Structures

The condensation reaction between this compound (DAR) and various orthoesters leads to the formation of 2,6-disubstituted benzobisoxazoles. lookchem.comcloudfront.net This reaction provides a direct route to creating the rigid, planar benzobisoxazole core, which is a valuable component in the design of conjugated polymers for electronic applications. lookchem.comresearchgate.net The general reaction involves the cyclization of the amino and hydroxyl groups of DAR with the orthoester. cloudfront.net

Influence of Different Orthoesters (e.g., Triethyl Orthoformate, Triethyl Orthoacetate)

The choice of orthoester directly influences the substituent at the 2 and 6 positions of the resulting benzobisoxazole ring. cloudfront.net For instance, the reaction of this compound with triethyl orthoformate yields the parent benzobisoxazole, while triethyl orthoacetate introduces a methyl group at these positions. cloudfront.net

Research has shown that the reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of benzobisoxazole formation. cloudfront.net While the reaction can proceed without a catalyst, the use of rare earth metal triflates, such as lanthanum triflate (La(OTf)₃), has been found to significantly improve yields and reduce the formation of byproducts, particularly at lower reaction temperatures. cloudfront.net The use of a cosolvent like DMSO can be beneficial as it dissolves both the diaminobenzene diol and the orthoester. cloudfront.net

| Orthoester | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Triethyl orthoformate | Benzo[1,2-d:5,4-d']bisoxazole | La(OTf)₃ | Good |

| Triethyl orthoacetate | 2,6-Dimethylbenzo[1,2-d:5,4-d']bisoxazole | La(OTf)₃ | Good |

Transamination Reactions

Transamination reactions involving this compound have emerged as a powerful tool for the synthesis of a class of zwitterionic compounds known as benzoquinonemonoimines (BQMIs). researchgate.netmdpi.comresearchgate.net These reactions offer a straightforward method to introduce various functional groups onto the quinonoid core. researchgate.net

Synthesis of N-Substituted Zwitterionic Benzoquinonemonoimines (BQMIs)

The synthesis of N-substituted zwitterionic BQMIs can be achieved through a one-pot reaction starting from this compound dihydrochloride (B599025). mdpi.comresearchgate.netacs.org The process involves the initial formation of an unsubstituted BQMI zwitterion, which then undergoes transamination with an excess of a primary amine. researchgate.netacs.org This method allows for the introduction of a wide range of substituents on the nitrogen atoms, thereby enabling the fine-tuning of the electronic and physical properties of the resulting BQMI. researchgate.net

Mechanism of Transamination in Quinonoid Chemistry

The transamination reaction in this context represents a novel application in quinonoid chemistry. researchgate.net The generally accepted mechanism for transamination involves the transfer of an amino group from one molecule to another. wikipedia.org In the case of BQMIs, a primary amine displaces the amino group of the initially formed quinoneimine. researchgate.netoszk.hucarta-evidence.org This process is believed to proceed through a series of steps involving nucleophilic attack of the amine on the imine carbon, followed by proton transfer and elimination of the original amino group. wikipedia.orgyoutube.com

Factors Affecting Reaction Rate (e.g., Alkylamines vs. Aniline (B41778) Derivatives)

The rate of the transamination reaction is significantly influenced by the nature of the amine used. researchgate.netmdpi.comresearchgate.net

Alkylamines: Reactions with primary alkylamines proceed relatively quickly, often at room temperature. researchgate.netmdpi.comresearchgate.net More basic alkylamines tend to react under milder conditions. oszk.hucarta-evidence.org

Aniline Derivatives: In contrast, transamination with less basic aniline derivatives requires more forcing conditions, such as prolonged heating, to achieve the desired product. researchgate.netmdpi.comresearchgate.net

This difference in reactivity highlights the role of the nucleophilicity and basicity of the amine in the transamination process.

| Amine Type | Reaction Conditions | Relative Reaction Rate |

|---|---|---|

| Alkylamines | Room temperature or mild heating | Faster |

| Aniline Derivatives | Prolonged heating | Slower |

Coordination Chemistry and Ligand Design

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of molecules or ions known as ligands. libretexts.org The nature of the ligand and its method of binding to the metal center dictate the physical and chemical properties of the resulting complex.

This compound as a Multidentate Ligand

This compound is a notable example of a multidentate ligand, meaning it can bind to a central metal ion through more than one donor atom. libretexts.org Specifically, it possesses four potential donor sites: the lone pairs of electrons on the two nitrogen atoms of the amino groups and the two oxygen atoms of the hydroxyl groups. This tetra-functional nature allows it to act as a "many-toothed" ligand, capable of forming multiple coordinate covalent bonds with a single metal center. libretexts.orglibretexts.org

Ligands that can form multiple bonds simultaneously, such as this compound, are also known as chelating agents. The formation of a ring structure between the ligand and the metal ion, known as a chelate ring, results in a more stable complex compared to those formed with monodentate ligands (ligands that bind through only one atom). This enhanced stability is known as the chelate effect.

The strategic placement of amino and hydroxyl groups on the aromatic ring of this compound makes it an excellent candidate for designing complex polydentate ligands. For instance, it can be reacted with other molecules, such as salicylaldehyde (B1680747) derivatives, to create even larger ligands with multiple coordination sites. nii.ac.jp These newly synthesized ligands have been used to form polynuclear metal complexes, such as trinuclear manganese(III) complexes, demonstrating the utility of this compound as a foundational unit in constructing intricate coordination architectures. nii.ac.jp The study of such multidentate amine ligands is crucial for tuning the reactivity of metal reagents in various applications. nih.gov

Formation of Diaminoresorcinol-scispace.comcalixarene Complexes

Calixarenes are macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. wikipedia.org The name is derived from the Greek word calix, meaning chalice, as the molecule often adopts a cup-like shape. wikipedia.org These molecules are a class of cavitands, possessing a hydrophobic cavity that can encapsulate smaller guest molecules or ions, leading to applications in host-guest chemistry, sensing, and separation. wikipedia.orgnih.gov The number of phenolic units in the ring is denoted by a number in brackets, such as calix scispace.comarene for a four-unit ring. wikipedia.org

The synthesis of calixarenes typically involves electron-rich phenols or related compounds like resorcinol (B1680541). wikipedia.org While the direct synthesis of a "Diaminoresorcinol- scispace.comcalixarene" is not described in the literature—and the " scispace.com" designation is atypical for calixarene (B151959) nomenclature which describes oligomers—this compound represents a resorcinol derivative that could theoretically serve as a monomer in the synthesis of calixarene-type structures.

The general synthesis involves the acid- or base-catalyzed reaction between a resorcinol derivative and an aldehyde. This process would lead to the formation of methylene-bridged oligomers, which then cyclize to form the characteristic calixarene macrocycle. The amino and hydroxyl groups on the this compound unit would influence the condensation reaction and provide additional functional sites on the final calixarene rim. These functional groups could be used for further modification or to directly participate in coordinating metal ions within the calixarene's cavity or at its lower rim, a known strategy for enhancing the binding of small guest molecules. nih.gov

Green Chemistry Approaches for Derivatization

One-Pot Synthesis in Aqueous Media

The synthesis of this compound and its derivatives has been optimized using green chemistry approaches. A notable example is the one-pot synthesis of this compound dihydrochloride from 4,6-diacetylresorcinol (B1214101). scispace.com This method utilizes a Brønsted acid, such as polyphosphoric acid or concentrated sulfuric acid, which acts as both the catalyst and the solvent. The process involves a sequence of oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination reactions occurring in a single reaction vessel. scispace.com This streamlined approach is highly efficient and promotes the industrial-scale production of this important compound. scispace.com

Another efficient method involves the hydrogenolysis of a 4,6-bis(arylazo)resorcinol intermediate. google.comgoogle.com This precursor is synthesized by coupling an aryldiazonium salt with resorcinol. The subsequent hydrogenolysis is carried out in a solvent in the presence of a metal catalyst, yielding this compound. google.comgoogle.com This process avoids the use of potentially explosive nitro compounds, offering a safer and more cost-effective synthetic route. google.com

| Parameter | One-Pot Synthesis from 4,6-Diacetylresorcinol scispace.com |

| Starting Material | 4,6-Diacetylresorcinol |

| Key Reagents | Hydroxylamine (B1172632) hydrochloride, Brønsted acid (e.g., polyphosphoric acid) |

| Catalyst/Solvent | Brønsted acid |

| Reaction Steps | Oximation, Beckmann rearrangement, hydrolysis, hydrochlorination |

| Temperature | 65–125 °C |

| Product | This compound dihydrochloride |

Reactivity of Trifunctional Amine Group

The functional groups of this compound—two amino (–NH₂) groups and two hydroxyl (–OH) groups—are the centers of its chemical reactivity. While the prompt refers to a "trifunctional amine group," the molecule itself is tetra-functional. The reactivity of the two amine groups is critical to its primary application as a monomer for high-performance polymers.

The amine groups of this compound readily undergo condensation reactions with carboxylic acid derivatives. This reactivity is harnessed in the synthesis of polybenzoxazoles (PBO), a class of rigid-rod polymers known for their exceptional thermal stability and mechanical strength. sigmaaldrich.comsigmaaldrich.com In this polymerization, the amino groups of this compound react with the carboxylic acid groups of a co-monomer (such as terephthalic acid) to form amide linkages, which then cyclize upon heating to form the stable oxazole (B20620) ring system characteristic of PBO. sigmaaldrich.com

Furthermore, the amine groups can participate in other transformations. For example, zwitterionic N,O-benzoquinonemonoimine-type ligands can be prepared from this compound through a transamination reaction. scispace.com This demonstrates the versatility of the amine functionalities for creating novel ligands for catalysis and coordination chemistry.

Spectroscopic and Analytical Characterization of 4,6 Diaminoresorcinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of 4,6-diaminoresorcinol and its derivatives. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR and ¹³C NMR Analysisresearchgate.netresearchgate.net

Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure and to ensure the absence of impurities or residual groups from synthesis, such as benzyl (B1604629) groups. google.com In the synthesis of polymers from this compound, NMR is a key method to verify the structure of the final products and intermediates. researchgate.net For instance, the analysis of poly(o-hydroxyimide)s synthesized from this compound dihydrochloride (B599025) (DAR) relies on these NMR techniques. researchgate.net While specific chemical shift data for this compound is not consistently detailed across general literature, the technique is consistently cited as a primary method for structural confirmation. researchgate.netsemanticscholar.org

Table 1: NMR Spectroscopy Applications for this compound

| Technique | Application | Research Context |

|---|---|---|

| ¹H NMR | Confirms the absence of impurities (e.g., benzyl groups) after synthesis. google.com | Quality control of this compound dihydrochloride. google.com |

| Structural verification of polymer products. researchgate.netresearchgate.net | Analysis of poly(o-hydroxyimide)s and other polymers derived from DAR. researchgate.net | |

| Analysis of quinonoid zwitterions derived from this compound. semanticscholar.org | Characterization of self-assembling molecules at interfaces. semanticscholar.org | |

| ¹³C NMR | Structural analysis of the final product and intermediates. researchgate.net | Verification of the synthetic route for this compound dichloride. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It is widely applied in the characterization of this compound and its polymeric derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopyresearchgate.netspectroscopyonline.com

Fourier Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the structure of this compound and the polymers made from it. The technique is adept at identifying characteristic absorption bands corresponding to specific functional groups. For derivatives like poly(o-hydroxyimide)s (PIOHs), FT-IR spectra show characteristic absorption bands for the imide carbonyl group. researchgate.net This method is essential for verifying the presence of key bonds, such as aromatic C-N and O-H bonds, in the synthesized compounds. The analysis of the final product, this compound dichloride, and its intermediates often involves FT-IR to ensure the success of the synthetic process. researchgate.net Specifications for the commercial product may require that its infrared spectrum conforms to a standard reference. thermofisher.com

Table 2: Characteristic FT-IR Data

| Compound Type | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Poly(o-hydroxyimide)s (PIOHs) | Imide Carbonyl (C=O) | 1720 and 1780 | Confirms the formation of the imide ring structure. researchgate.net |

| This compound Derivatives | Aromatic C-N | Variable | Indicates the presence of the amine groups on the aromatic ring. |

| This compound Derivatives | Hydroxyl (O-H) | Variable | Confirms the presence of the hydroxyl groups. |

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Chiral Analysis of Complexesmdpi.comresearchgate.net

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used for the structural and chiral analysis of gas-phase ions. mdpi.comnih.gov The method provides valuable spectral and structural information about chiral complexes, allowing for chiral discrimination. mdpi.comresearchgate.net Experimentally, this is achieved by isolating diastereomeric ions in an ion trap and irradiating them with a tunable IR laser. nih.gov Chiral analysis is then performed by comparing the differences in the IR spectra of the enantiomers. mdpi.com This technique has been successfully applied to many chiral molecules, including amino acids and peptides. nih.gov While IRMPD is a powerful tool for analyzing chiral complexes, its specific application to complexes of this compound is not detailed in the available research. The technique relies on forming diastereomeric complexes to create a chiral environment for the molecule being analyzed. researchgate.net

Chromatographic Techniques

Chromatographic methods are indispensable for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography is particularly important in the context of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessmentgoogle.comgoogle.com

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound and its salts. Several sources report the purity of this compound dihydrochloride to be consistently high, often exceeding 98% or 99.5%. google.comgoogle.comlumtec.com.tw The method is sensitive enough to detect unreacted diaminoresorcinol or dianhydrides in polymerization reactions, making it a crucial tool for quality control in the synthesis of high-performance polymers. In synthetic procedures, HPLC is used to confirm that the starting materials have been fully converted and that the final isolated product is a single compound. google.com For instance, in one synthesis method, the final product was analyzed by HPLC, and its peak was found to coincide with a standard specimen, confirming its identity and high purity. google.com

Table 3: Purity of this compound Determined by HPLC

| Product | Reported Purity | Analytical Context | Source |

|---|---|---|---|

| This compound Dihydrochloride | >98% | Commercial Grade Specification | lumtec.com.tw |

| This compound Dihydrochloride | Virtually a single compound | Analysis of synthesized product | google.com |

| This compound Hydrochloride | 99.5% | Analysis of synthesized product | google.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for the purity and identity of synthesized materials like this compound and its derivatives. This method measures the weight percentage of elements—typically carbon (C), hydrogen (H), and nitrogen (N)—which is then compared against the theoretically calculated values derived from the compound's molecular formula.

For this compound and its common salt form, this compound dihydrochloride, the theoretical elemental composition can be calculated based on their molecular formulas. cymitquimica.comnih.gov The base compound, this compound, has the formula C₆H₈N₂O₂, while the dihydrochloride salt has the formula C₆H₁₀Cl₂N₂O₂. nih.govthermofisher.comchemicalbook.com

In the synthesis and characterization of polymers derived from this compound, elemental analysis serves to confirm the incorporation of the nitrogen-containing monomer into the polymer structure. For instance, in the creation of amine-containing resorcinol-formaldehyde polymers, elemental analysis demonstrated that the nitrogen content in the final polymer increased with a higher initial ratio of this compound dihydrochloride. rsc.org Similarly, studies on the synthesis of poly(2,6-pyridinylene benzobisoxazole) and other complex polymers have utilized elemental analysis to verify the final structure of the resulting materials. researchgate.netasianpubs.orgresearchgate.net

Below is a table detailing the theoretical elemental composition of this compound and its dihydrochloride salt.

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Chlorine |

| This compound | C₆H₈N₂O₂ | 51.42 | 5.75 | 19.99 | 22.83 | - |

| This compound dihydrochloride | C₆H₁₀Cl₂N₂O₂ | 33.82 | 4.73 | 13.15 | 15.02 | 33.28 |

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystallographic structure, phase, and physical properties of materials. It is widely applied to the study of both small molecules like this compound and complex macromolecular structures such as its polymeric derivatives. thermofisher.com The technique can distinguish between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which result in broad, diffuse scattering patterns. icdd.comunits.it

Structural Characterization of Polymers

XRD is indispensable for characterizing the morphology of polymers derived from this compound. The degree of crystallinity in a polymer significantly influences its mechanical, thermal, and chemical properties. thermofisher.com Highly crystalline polymers are typically rigid with high melting points, whereas amorphous polymers are softer and more pliable. thermofisher.com

Several studies have employed XRD to elucidate the structure of polymers synthesized using this compound:

Poly(o-hydroxyimide)s : Poly(o-hydroxyimide)s synthesized from this compound dihydrochloride were analyzed by X-ray diffraction and found to be amorphous. researchgate.net This lack of crystalline order impacts their solubility and subsequent processing.

Resorcinol-Formaldehyde Polymers : In the synthesis of amine-functionalized resorcinol-formaldehyde polymers, powder X-ray diffraction was used to characterize the resulting materials. rsc.org

Polybenzoxazoles (PBOs) : this compound is a key precursor for high-performance polybenzoxazole (PBO) fibers, such as Zylon. e-bookshelf.de XRD is used to analyze the structure of PBOs and related copolymers. For example, modified PBOs containing pyridine (B92270), synthesized from salt monomers of this compound, were characterized using XRD to assess their structure and properties. asianpubs.orgasianpubs.org The crystal structures of specific PBO derivatives like poly(2,6-naphthalenebenzobisoxazole) and poly(1,5-naphthalenebenzobisoxazole) have also been investigated. sigmaaldrich.com

The orientation of polymer chains, which can be induced during processing into fibers and films, can also be measured by XRD, providing further insight into the material's structural and mechanical properties. units.itintertek.com

Analysis of Crystalline Forms

This compound and its dihydrochloride salt are described as crystalline solids. thermofisher.comchemicalbook.comthermofisher.com XRD is the definitive method for analyzing the specific arrangement of atoms within a crystal lattice. While a full structure solution from powder XRD data can be complex, it is a feasible process for new materials. researchgate.net

The analysis of the crystalline form of this compound provides fundamental information about its solid-state structure. The diffraction pattern, which is a unique fingerprint of the crystalline phase, can be used for identification and purity assessment. For its dihydrochloride salt, commercial suppliers specify its appearance as a crystalline solid, ranging from grey-brown to light orange. thermofisher.comchemicalbook.comtcichemicals.com The analysis of its single-crystal structure would provide precise data on bond lengths, bond angles, and unit cell dimensions, which are crucial for computational modeling and understanding its reactivity.

Theoretical and Computational Studies on 4,6 Diaminoresorcinol Systems

Molecular Modeling and Simulations

Molecular modeling and simulations have been instrumental in understanding the intermolecular interactions and packing arrangements that govern the macroscopic properties of 4,6-diaminoresorcinol-based systems, particularly those involving its zwitterionic derivatives.

Investigation of Molecular Packing in Zwitterionic Systems